2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GR 144053: is a potent and selective non-peptide antagonist of the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa). This compound is known for its ability to inhibit platelet aggregation, activation, and degranulation both in vivo and in vitro . It acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa .
Wissenschaftliche Forschungsanwendungen
Chemistry: GR 144053 is used as a research tool to study the mechanisms of platelet activation and degranulation events .
Biology: In biological research, GR 144053 is utilized to investigate the role of platelet fibrinogen receptors in various physiological and pathological processes .
Medicine: The compound has potential therapeutic applications in the treatment of thrombotic disorders due to its ability to inhibit platelet aggregation .
Industry: While its industrial applications are limited, GR 144053 is valuable in the pharmaceutical industry for the development of antithrombotic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GR 144053 involves the preparation of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride hydrate. The compound is typically synthesized through a series of organic reactions involving piperazine and piperidine derivatives .
Industrial Production Methods: Industrial production methods for GR 144053 are not extensively documented in the public domain. it is known that the compound is supplied as a solid and is soluble in dimethyl sulfoxide at approximately 23 mg/mL .
Analyse Chemischer Reaktionen
Types of Reactions: GR 144053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are common, especially involving the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wirkmechanismus
GR 144053 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby competitively blocking the binding of its normal ligand, fibrinogen . This binding alters the signaling properties of the heterodimer, leading to the attenuation of platelet aggregation, activation, and degranulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antithrombotic properties.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used in the treatment of acute coronary syndrome.
Uniqueness: GR 144053 is unique due to its high potency and selectivity as a non-peptide antagonist of the glycoprotein IIb/IIIa receptor . Its ability to act as a mimetic of the peptide RGD-sequence sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H27N5O2 |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H27N5O2/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25/h1-4,16H,5-13H2,(H3,19,20)(H,24,25) |
InChI-Schlüssel |
QGEGSJUSWLLZLH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Synonyme |
4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid 4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid hydrochloride trihydrate GR 144053 GR-144053 GR144053 GR144053F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.